(1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate
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Overview
Description
(1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate, also known as acetylated anthraquinone, is a derivative of anthraquinone. It has been widely used in scientific research because of its unique chemical properties and biological activities.
Mechanism Of Action
The mechanism of action of (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate is not fully understood. However, it is believed that it exerts its biological activities through the inhibition of enzymes or the disruption of cellular membranes.
Biochemical And Physiological Effects
Studies have shown that (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate has biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to affect cellular signaling pathways and gene expression.
Advantages And Limitations For Lab Experiments
One advantage of using (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate in lab experiments is its unique chemical properties, which make it a versatile tool for studying biological systems. However, one limitation is that it can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
Future Directions
There are many future directions for the study of (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate. One direction is the development of new synthetic methods for producing the compound. Another direction is the investigation of its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Additionally, further studies are needed to understand its mechanism of action and its effects on cellular signaling pathways and gene expression.
Synthesis Methods
The synthesis of (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate involves the acetylation of anthraquinone. The reaction is carried out with acetic anhydride and a catalyst, such as sulfuric acid or phosphoric acid. The product is purified by recrystallization or column chromatography.
Scientific Research Applications
(1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate has been used in various scientific research applications. It has been studied for its anticancer, antiviral, and antibacterial activities. It has also been used as a fluorescent probe for biological imaging and as a catalyst in organic synthesis.
properties
CAS RN |
1629-51-2 |
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Product Name |
(1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate |
Molecular Formula |
C18H12O6 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
(1-acetyloxy-9,10-dioxoanthracen-2-yl) acetate |
InChI |
InChI=1S/C18H12O6/c1-9(19)23-14-8-7-13-15(18(14)24-10(2)20)17(22)12-6-4-3-5-11(12)16(13)21/h3-8H,1-2H3 |
InChI Key |
JERBUBCQUQOHIC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC(=O)C |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.